4-(Azetidin-3-yl)benzoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

4-(Azetidin-3-yl)benzoic acid is a privileged intermediate with demonstrated nanomolar activity at GlyT1 (IC50 2.5-3 nM) and CB1 (Ki 21 nM). Its compact, rigid structure (MW 177.2) and balanced logP (~0.8) offer superior oral bioavailability potential and CNS exposure control for NASH/obesity programs. Choose this building block for efficient fragment-based screening and SAR exploration.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B13526670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)benzoic acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13)
InChIKeyYWBATECNRHKLET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yl)benzoic Acid: A Versatile Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


4-(Azetidin-3-yl)benzoic acid (CAS 1896878-52-6) is a heterocyclic compound comprising a para-substituted benzoic acid moiety linked to an azetidine ring at the 3-position . This compact scaffold (MW 177.20 g/mol, C10H11NO2) offers a unique combination of conformational rigidity from the four-membered azetidine and hydrogen-bonding capacity from the carboxylic acid, making it a privileged intermediate for the synthesis of bioactive molecules . Its balanced physicochemical profile—with a calculated logP of ~0.8–2.5 and an acidic pKa of ~4.1—aligns with Lipinski guidelines and supports its utility as a building block for orally bioavailable drug candidates .

Why 4-(Azetidin-3-yl)benzoic Acid Cannot Be Simply Replaced by Other Azetidine- or Benzoic Acid-Based Analogs


The substitution pattern of the azetidine ring on the benzoic acid core fundamentally dictates both target engagement and physicochemical behavior. For instance, the regioisomer 3-(azetidin-3-yl)benzoic acid exhibits distinct biological profiles due to altered electron distribution and steric constraints, leading to different inhibition potencies (e.g., an IC50 of 0.77 μM in an electrophoretic mobility shift assay versus the para-substituted analog's distinct activity profile) . Similarly, replacing the azetidine with larger heterocycles like piperidine or introducing substituents such as fluorine atoms dramatically alters logP, solubility, and metabolic stability, rendering simple interchange of 'azetidine-benzoic acid' scaffolds non-viable without extensive re-optimization . The precise spatial arrangement of the carboxylic acid and the strained azetidine nitrogen is critical for specific interactions with biological targets such as kinases, GPCRs, and transporters, as evidenced by the broad patent landscape covering this exact scaffold .

4-(Azetidin-3-yl)benzoic Acid: Comparative Activity and Physicochemical Evidence for Procurement Decisions


Para-Substitution on the Benzoic Acid Core Yields Distinct Target Engagement Compared to Meta-Substituted Analogs

The para-substituted 4-(azetidin-3-yl)benzoic acid demonstrates a different biological activity profile compared to its regioisomer 3-(azetidin-3-yl)benzoic acid. While the meta-substituted analog exhibits an IC50 of 0.63–0.77 μM in certain cellular assays, the para-substituted derivative shows a distinct range of activity, including reported IC50 values of 2.5 nM against GlyT1 and 21 nM against the CB1 receptor [1][2]. This difference in potency and target selectivity underscores the importance of the substitution pattern for specific target engagement.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Azetidine Ring Confers Superior Metabolic Stability and Reduced Lipophilicity Compared to Piperidine Analogs

The four-membered azetidine ring in 4-(azetidin-3-yl)benzoic acid provides enhanced in vivo stability and a higher fraction of sp3-hybridized carbons (Fsp3 ≥ 0.42) compared to larger heterocycles like piperidine, which are more prone to oxidative metabolism and possess lower Fsp3 values . This translates to a more favorable drug-likeness profile, with a calculated logP of ~0.8–2.5, which is significantly lower than that of many piperidine-containing benzoic acid derivatives (logP often >3.0), thereby reducing the risk of off-target binding and improving aqueous solubility .

ADME Drug Metabolism Pharmacokinetics

High-Affinity Engagement of Glycine Transporter 1 (GlyT1) with Single-Digit Nanomolar Potency

4-(Azetidin-3-yl)benzoic acid and its derivatives have been characterized as potent inhibitors of the glycine transporter GlyT1, a target implicated in schizophrenia and cognitive disorders [1]. In cellular assays using human JAR cells, the compound inhibited [3H]glycine uptake with an IC50 of 2.5 nM, and in CHO cells expressing recombinant human GlyT1, the IC50 was 3 nM [2]. These values are comparable to or exceed the potency of many advanced GlyT1 inhibitors in the literature, which often exhibit IC50 values in the 10–100 nM range [3].

Neuroscience CNS Drug Discovery Transporter Inhibition

Potent Antagonism of the Cannabinoid-1 (CB1) Receptor with an IC50 of 21 nM

Derivatives of 4-(azetidin-3-yl)benzoic acid have been identified as potent antagonists and/or inverse agonists of the cannabinoid-1 (CB1) receptor, a target for the treatment of obesity, metabolic syndrome, and substance abuse disorders [1]. In radioligand binding assays, the compound displaced [3H]-CP55,940 from human CB1 receptors expressed in HEK293S cell membranes with an IC50 of 21 nM [2]. This potency is in line with or superior to first-generation CB1 antagonists like rimonabant (IC50 ~ 10–30 nM) but with the potential for improved selectivity and reduced CNS penetration due to the unique physicochemical properties of the azetidine scaffold [3].

Endocannabinoid System Metabolic Disorders GPCR Pharmacology

Moderate Inhibition of Fatty Acid Synthase (FASN) with an IC50 of 316 nM

4-(Azetidin-3-yl)benzoic acid exhibits moderate inhibitory activity against fatty acid synthase (FASN), a key enzyme in de novo lipogenesis that is overexpressed in many cancers and metabolic diseases . In an enzymatic assay measuring the release of co-enzyme A from rat FASN, the compound demonstrated an IC50 of 316 nM [1]. While this is less potent than dedicated FASN inhibitors like TVB-3166 (IC50 ~ 50–100 nM), it represents a valuable starting point for fragment-based drug discovery or for the design of bifunctional molecules where moderate FASN inhibition complements a primary mechanism of action [2].

Cancer Metabolism Lipid Biosynthesis Oncology

Enhanced Aqueous Solubility and Zwitterionic Character Improve Formulation Flexibility

The presence of both a basic azetidine nitrogen (pKa ~9–10) and an acidic carboxylic acid (pKa ~4.1) endows 4-(azetidin-3-yl)benzoic acid with zwitterionic character at physiological pH, which significantly enhances its aqueous solubility compared to non-zwitterionic analogs . The compound is soluble in water to at least 25 mg/mL, and in DMSO up to 50 mM, facilitating in vitro and in vivo dosing [1]. In contrast, analogs lacking the free carboxylic acid or with modified heterocycles often exhibit solubility below 1 mg/mL, necessitating the use of co-solvents or complex formulations that can confound biological assays .

Preformulation Biopharmaceutics Drug Development

Optimal Use Cases for 4-(Azetidin-3-yl)benzoic Acid in Drug Discovery and Chemical Biology


CNS Drug Discovery: GlyT1 Inhibitor Lead Optimization

Leverage the single-digit nanomolar potency against GlyT1 (IC50 = 2.5–3 nM) [1] as a starting point for medicinal chemistry campaigns targeting schizophrenia, cognitive impairment, or pain. The azetidine scaffold's high Fsp3 and balanced logP can be exploited to optimize brain penetration and reduce off-target activity compared to older GlyT1 inhibitors [2].

Metabolic Disease Research: CB1 Antagonist Scaffold Development

Utilize the 21 nM CB1 receptor binding affinity [3] to design peripherally restricted antagonists for obesity, NASH, or diabetes. The zwitterionic nature of 4-(azetidin-3-yl)benzoic acid provides a built-in advantage for limiting CNS exposure, a key requirement for next-generation CB1 therapies aimed at avoiding psychiatric side effects [4].

Fragment-Based Drug Discovery (FBDD) and Chemical Probe Synthesis

The compact size (MW 177.20), high aqueous solubility (>25 mg/mL), and demonstrated activity against multiple targets (GlyT1, CB1, FASN) [5] make 4-(azetidin-3-yl)benzoic acid an ideal fragment for library design or as a core for developing chemical probes. Its carboxylic acid handle allows for rapid diversification into amides, esters, and other derivatives to explore structure-activity relationships .

Cancer Metabolism Studies: FASN Inhibition and Synthetic Lethality

Exploit the moderate FASN inhibitory activity (IC50 = 316 nM) [6] in combination with other targeted agents (e.g., kinase inhibitors) to investigate synthetic lethal interactions in cancers with high lipogenic demand. The compound's favorable solubility profile supports high-concentration in vitro combination studies that are often challenging with more lipophilic FASN inhibitors [7].

Technical Documentation Hub

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